Unii-BR515I2JQ6
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Overview
Description
Unii-BR515I2JQ6, also known as di-tert-dodecyl pentasulfide, is a chemical compound with the molecular formula C24H50S5. It is characterized by its achiral nature and a molecular weight of 498.979. This compound is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-dodecyl pentasulfide typically involves the reaction of tert-dodecyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfide structure. The process generally requires a catalyst and is conducted at elevated temperatures to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of di-tert-dodecyl pentasulfide is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Di-tert-dodecyl pentasulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form lower sulfides.
Substitution: Di-tert-dodecyl pentasulfide can participate in substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring a catalyst and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower sulfides.
Substitution: Substituted sulfides with different functional groups.
Scientific Research Applications
Di-tert-dodecyl pentasulfide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Research studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigations into its potential therapeutic applications are ongoing, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of di-tert-dodecyl pentasulfide involves its interaction with molecular targets through its sulfur atoms. The compound can form bonds with various substrates, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include the formation of reactive intermediates that can participate in further chemical reactions.
Comparison with Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-octyl trisulfide
- Di-tert-nonyl tetrasulfide
Comparison: Di-tert-dodecyl pentasulfide is unique due to its pentasulfide structure, which provides distinct chemical properties compared to other similar compounds. Its longer carbon chain and higher sulfur content make it particularly useful in applications requiring enhanced stability and reactivity.
Properties
CAS No. |
31565-23-8 |
---|---|
Molecular Formula |
C24H50S5 |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
2-methyl-2-(2-methylundecan-2-ylpentasulfanyl)undecane |
InChI |
InChI=1S/C24H50S5/c1-7-9-11-13-15-17-19-21-23(3,4)25-27-29-28-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
InChI Key |
ADGRTOXXCXYHQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(C)SSSSSC(C)(C)CCCCCCCCC |
Origin of Product |
United States |
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